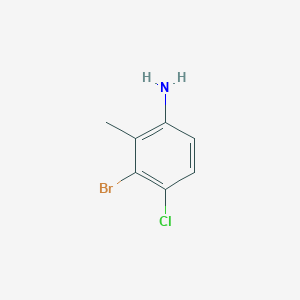

3-Bromo-4-chloro-2-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrClN |

|---|---|

Molecular Weight |

220.49 g/mol |

IUPAC Name |

3-bromo-4-chloro-2-methylaniline |

InChI |

InChI=1S/C7H7BrClN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3 |

InChI Key |

UIPNVCBFRFRUBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1Br)Cl)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 4 Chloro 2 Methylaniline

Strategies for Regioselective Halogenation on 2-Methylaniline Scaffolds

The synthesis of 3-bromo-4-chloro-2-methylaniline from 2-methylaniline necessitates the regioselective introduction of both a bromine and a chlorine atom onto the aromatic ring. The directing effects of the amino and methyl groups, both of which are activating and ortho, para-directing, present a challenge in achieving the desired 3,4-substitution pattern.

Controlled Electrophilic Aromatic Substitution for Monohalogenation

Electrophilic aromatic substitution is a fundamental method for the introduction of halogens to an aromatic ring. The strong activating nature of the amino group in 2-methylaniline can, however, lead to polysubstitution and a mixture of isomers. To achieve controlled monohalogenation, various strategies have been developed.

One effective method for the regioselective para-chlorination of 2-methylaniline involves the use of copper(II) chloride (CuCl₂) in an ionic liquid as the solvent. This system provides high yields of the para-chlorinated product under mild conditions without the need for supplementary oxygen or gaseous HCl. google.combeilstein-journals.orgnih.govresearchgate.net The use of ionic liquids has been shown to enhance the regioselectivity of the chlorination, favoring the formation of 4-chloro-2-methylaniline. google.combeilstein-journals.orgnih.govresearchgate.net

For bromination, similar regioselectivity can be achieved. The reaction of 2-methylaniline with a brominating agent can yield 3-bromo-2-methylaniline, where the bromine atom is introduced at a position ortho to the amino group. guidechem.com The choice of brominating agent and reaction conditions is crucial to control the position of bromination. N-Bromosuccinimide (NBS) is a commonly used reagent for the ortho-bromination of ortho-alkylated anilines. google.com

To synthesize this compound, a stepwise approach is necessary. One plausible route involves the initial chlorination of 2-methylaniline to form 4-chloro-2-methylaniline, followed by the bromination of this intermediate. The existing chloro and methyl groups on the ring will influence the position of the incoming bromine electrophile.

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| CuCl₂ in ionic liquid | 4-Chloro-2-methylaniline | 91 | researchgate.net |

| N-Bromosuccinimide | 3-Bromo-2-methylaniline | - | google.com |

Directed Ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. harvard.edu This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. harvard.edu For aniline (B41778) derivatives, the amino group itself, or a protected form of it, can act as a DMG.

In the context of synthesizing this compound, one could envision a scenario starting with 4-chloro-2-methylaniline. The amino group could direct the lithiation to the C3 position, followed by quenching with a bromine source like N-bromosuccinimide (NBS) or 1,2-dibromoethane. The efficiency of this process would depend on the directing ability of the amino group in the presence of the other substituents. The use of a suitable protecting group on the amine, such as a carbamate, can enhance the directing effect and prevent side reactions.

The bromine atom itself can also act as an ortho-directing group in metalation reactions of substituted bromobenzenes. nih.gov This offers an alternative strategy where a brominated 2-methylaniline derivative could be subjected to directed ortho-lithiation followed by chlorination.

Mechanistic Insights into Halogenation Regioselectivity

The regioselectivity of electrophilic halogenation on substituted anilines is governed by a combination of electronic and steric factors. The amino group is a strong activating group that directs incoming electrophiles to the ortho and para positions through resonance stabilization of the arenium ion intermediate. The methyl group at the 2-position is also an activating, ortho, para-directing group.

In the case of 2-methylaniline, the para position (C4) is sterically more accessible than the ortho positions (C3 and C5). This steric hindrance around the amino and methyl groups can influence the regiochemical outcome of the halogenation.

Recent mechanistic studies, including DFT calculations, have provided deeper insights into aniline-catalyzed halogenation reactions. These studies suggest that the reaction can proceed through the formation of an imine intermediate, which then acts as a shuttle for the halonium ion (X⁺) to the aromatic substrate. researchgate.netsci-hub.se The autogenic protonation of this imine is considered a crucial step to initiate the electrophilic transfer of the halogen. researchgate.netsci-hub.se The nature of the halogenating agent, the solvent, and the presence of any catalysts or additives all play a role in modulating the reaction mechanism and, consequently, the regioselectivity. core.ac.uknih.gov

Reduction-Based Approaches from Corresponding Nitroaromatic Precursors

An alternative and often highly effective strategy for the synthesis of substituted anilines is the reduction of the corresponding nitroaromatic compounds. This approach allows for the introduction of the desired halogen substitution pattern on a nitrotoluene scaffold, followed by the reduction of the nitro group to an amine.

For the synthesis of this compound, the required precursor would be 3-bromo-4-chloro-2-methyl-1-nitrobenzene. The synthesis of this nitroaromatic intermediate can be achieved through the nitration of a dihalogenated toluene or the halogenation of a nitrotoluene derivative. For example, the bromination of 4-chloro-2-nitrotoluene could potentially yield the desired precursor.

Catalytic Hydrogenation of Halogenated Nitrotoluenes

Catalytic hydrogenation is a widely used and often clean method for the reduction of nitro groups to amines. rsc.orgresearchgate.netrwth-aachen.dersc.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. organic-chemistry.org

The selective reduction of the nitro group in the presence of halogen substituents is a key consideration. While catalytic hydrogenation is generally compatible with aryl chlorides and bromides, dehalogenation can sometimes occur as a side reaction, particularly under harsh conditions. organic-chemistry.org The choice of catalyst, solvent, temperature, and hydrogen pressure can be optimized to maximize the yield of the desired aniline and minimize dehalogenation. Palladium-based catalysts are often effective for the chemoselective reduction of nitroarenes in the presence of halogens. organic-chemistry.org

| Catalyst | Substrate | Product | Reference |

|---|---|---|---|

| Pd/C | Halogenated Nitroarenes | Halogenated Anilines | organic-chemistry.org |

| Platinum catalysts | p-Nitrotoluene | p-Toluidine | researchgate.net |

Chemical Reduction Methods and Optimization of Reaction Conditions

A variety of chemical reducing agents can also be employed for the conversion of nitroaromatics to anilines. These methods can sometimes offer better chemoselectivity and functional group tolerance compared to catalytic hydrogenation.

Commonly used chemical reducing agents include metals in acidic media, such as iron in acetic acid or hydrochloric acid, tin(II) chloride in hydrochloric acid, and zinc in acetic acid. researchgate.net These classical methods are often robust and effective for the reduction of a wide range of nitro compounds. For instance, the reduction of 4-chloro-3-nitrotoluene has been successfully achieved using tin and methanol. researchgate.net

More modern methods may utilize reagents like sodium borohydride in the presence of a catalyst, or hydrazine hydrate with a metal catalyst. organic-chemistry.org The optimization of reaction conditions, including the choice of reducing agent, solvent, temperature, and reaction time, is crucial to achieve a high yield of the desired this compound while preserving the halogen substituents.

| Reducing Agent | Substrate | Product | Reference |

|---|---|---|---|

| Sn/Methanol | 4-Chloro-3-nitrotoluene | 4-Chloro-3-methylaniline | researchgate.net |

| Hydrazine hydrate, Pd/C | Halogenated Nitroarenes | Halogenated Anilines | organic-chemistry.org |

Yield Enhancement and Side-Product Minimization Strategies

In the synthesis of halogenated anilines, maximizing the yield of the desired product while minimizing the formation of side-products is paramount for both economic viability and ease of purification. Several strategies can be employed to achieve this, particularly in the context of electrophilic halogenation and subsequent transformations.

One common approach to synthesizing compounds like this compound involves a multi-step sequence starting from a simpler aniline or toluene derivative. For instance, starting with 2-methylaniline, a sequential halogenation could be envisioned. However, controlling the regioselectivity of both bromination and chlorination can be challenging, often leading to a mixture of isomers.

To enhance yield and minimize side-products, the following strategies are often considered:

Protecting Groups: The amino group of the starting aniline is highly activating and can lead to over-halogenation or undesired side reactions. Acetylation of the amino group to form an acetanilide is a common strategy. The resulting acetamido group is less activating, allowing for more controlled halogenation. Subsequent hydrolysis of the acetamido group regenerates the aniline.

Reaction Conditions Optimization: Careful control of reaction parameters such as temperature, reaction time, and the choice of halogenating agent and solvent is crucial. For example, the use of milder halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in place of elemental bromine or chlorine can offer better control and reduce the formation of polyhalogenated byproducts.

Catalyst Selection: In cross-coupling approaches, the choice of catalyst and ligand is critical. The use of sterically hindered phosphine (B1218219) ligands in palladium-catalyzed amination, for instance, can enhance the rate of reductive elimination relative to side reactions like β-hydride elimination, thus improving the yield of the desired arylamine. wikipedia.org

A hypothetical reaction scheme to illustrate these principles is shown below:

| Step | Reactant | Reagents | Product | Purpose |

| 1 | 2-Methylaniline | Acetic Anhydride (B1165640) | N-(2-methylphenyl)acetamide | Protection of the amino group |

| 2 | N-(2-methylphenyl)acetamide | Brominating Agent (e.g., NBS) | N-(4-bromo-2-methylphenyl)acetamide | Regioselective bromination |

| 3 | N-(4-bromo-2-methylphenyl)acetamide | Chlorinating Agent (e.g., NCS) | N-(3-chloro-4-bromo-2-methylphenyl)acetamide | Regioselective chlorination |

| 4 | N-(3-chloro-4-bromo-2-methylphenyl)acetamide | Acid or Base Hydrolysis | This compound | Deprotection of the amino group |

Synthetic Routes via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. wikipedia.orgnih.gov This methodology allows for the formation of a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov

A potential synthetic route to this compound is the palladium-catalyzed amination of a suitable dihalo-substituted toluene, such as 1-bromo-2-chloro-4-methylbenzene. In this scenario, an ammonia equivalent is used as the nitrogen source. The general transformation is depicted below:

A conceptual representation of the Buchwald-Hartwig amination for the synthesis of this compound. The selection of an appropriate ammonia surrogate and reaction conditions is critical for success.

A conceptual representation of the Buchwald-Hartwig amination for the synthesis of this compound. The selection of an appropriate ammonia surrogate and reaction conditions is critical for success.The choice of the palladium catalyst, ligand, base, and solvent system is crucial for the success of this reaction. Modern Buchwald-Hartwig amination protocols often employ bulky, electron-rich phosphine ligands that promote the catalytic cycle and enhance reaction efficiency. youtube.com

| Component | Examples | Role in the Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, BrettPhos | Stabilizes the palladium catalyst, enhances oxidative addition, and facilitates reductive elimination. youtube.com |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine nucleophile. |

| Ammonia Surrogate | Benzophenone imine, NH₃ (as ammonium (B1175870) salt) | Provides the amino group for the final product. nih.govacs.orgbeilstein-journals.org |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

A significant challenge in the cross-coupling of multi-halogenated systems is achieving chemoselectivity, where the reaction occurs at only one of the halogenated sites. In the case of a substrate containing both bromine and chlorine, such as 1-bromo-2-chloro-4-methylbenzene, the relative reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds towards oxidative addition to the palladium(0) catalyst is the determining factor for selectivity.

Generally, the order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl. This trend is attributed to the decreasing bond strength of the carbon-halogen bond down the group. Therefore, in a bromo-chloro-substituted arene, the C-Br bond is expected to be more reactive and undergo oxidative addition preferentially. This would lead to the selective formation of the desired this compound, with the chloro-substituent remaining intact.

However, factors such as the electronic environment of the aromatic ring and the steric hindrance around the halogen atoms can influence this selectivity. The presence of the electron-donating methyl group on the ring can affect the electron density at the carbon atoms bearing the halogens, potentially modulating their reactivity. Careful optimization of the reaction conditions, including the choice of ligand and temperature, is often necessary to achieve high selectivity.

Green Chemistry Principles in the Synthesis of Halogenated Anilines

The application of green chemistry principles to the synthesis of halogenated anilines aims to reduce the environmental impact of these processes. This involves considerations of solvent choice, catalyst sustainability, atom economy, and waste reduction.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation. Traditional solvents used in cross-coupling reactions, such as toluene and dioxane, have associated health and environmental concerns. acsgcipr.org

Recent research has focused on identifying greener alternatives for reactions like the Buchwald-Hartwig amination. Bio-based solvents such as eucalyptol have been shown to be effective replacements for conventional solvents in some cases. mdpi.com Other more environmentally benign options include 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE). acs.orgnsf.gov The use of lipid-based solvents, including vegetable oils, has also been explored as a sustainable medium for Buchwald-Hartwig aminations. uit.no

The sustainability of the catalytic system is another important consideration. While palladium is a highly effective catalyst, it is a precious metal. Efforts to improve the sustainability of palladium-catalyzed reactions focus on:

Minimizing Catalyst Loading: The development of highly active catalyst systems allows for lower catalyst loadings, reducing the amount of palladium required.

Catalyst Recycling: The use of heterogeneous catalysts or the immobilization of homogeneous catalysts on solid supports can facilitate catalyst recovery and reuse. acs.org

Base Metal Catalysis: Exploring the use of more abundant and less toxic first-row transition metals, such as iron or nickel, as catalysts for cross-coupling reactions is an active area of research. acsgcipr.org

Atom economy is a measure of the efficiency of a chemical reaction in incorporating the atoms of the reactants into the desired product. nih.gov Reactions with high atom economy generate less waste. Addition reactions, for example, have a 100% atom economy as all reactant atoms are incorporated into the product.

In the context of synthesizing this compound, a cross-coupling approach generally has a better atom economy than a multi-step synthesis involving protecting groups and stoichiometric reagents. For instance, in a Buchwald-Hartwig amination, the main byproduct is the salt of the displaced halide.

Waste reduction strategies in the synthesis of halogenated anilines also involve:

Process Intensification: Utilizing continuous flow chemistry can lead to improved efficiency, better heat and mass transfer, and reduced waste generation compared to batch processes.

Minimizing the Use of Auxiliary Substances: Avoiding the use of protecting groups, where possible, eliminates the need for additional reagents and the waste generated during protection and deprotection steps.

Waste Valorization: Exploring potential uses for any byproducts generated can contribute to a more circular and sustainable chemical process.

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound and other valuable halogenated anilines can be achieved in a more efficient, selective, and environmentally responsible manner.

Comprehensive Reaction Chemistry and Reactivity Profile of 3 Bromo 4 Chloro 2 Methylaniline

Electrophilic Aromatic Substitution Reactions and Directing Effects

The reactivity of the aromatic ring in 3-Bromo-4-chloro-2-methylaniline towards electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic and steric effects of its three substituents: a bromo group, a chloro group, and a methyl group, in addition to the powerful amino group.

Substituent-Induced Activation and Deactivation of the Aromatic Ring

The primary determinant of the ring's reactivity is the amino (-NH2) group. The nitrogen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance, significantly increasing the electron density of the ring and making it highly activated towards electrophilic attack. ucalgary.ca This strong activation is a characteristic feature of anilines. ucalgary.calibretexts.org

Conversely, the bromo and chloro substituents are deactivating groups. Halogens are electronegative and withdraw electron density from the ring via the inductive effect. libretexts.org This reduces the ring's nucleophilicity and slows down the rate of electrophilic substitution compared to benzene. libretexts.org However, they also possess lone pairs of electrons that can be donated to the ring through resonance, which partially counteracts the inductive withdrawal. libretexts.org

The methyl (-CH3) group is a weak activating group. It donates electron density to the ring through an inductive effect, thereby stabilizing the carbocation intermediate formed during electrophilic attack. libretexts.org

In this compound, the powerful activating effect of the amino group dominates over the deactivating effects of the halogens and the weak activating effect of the methyl group. Therefore, the aromatic ring is considered activated towards electrophilic aromatic substitution.

Steric and Electronic Effects on Regioselectivity

The directing effects of the substituents determine the position of electrophilic attack on the aromatic ring.

Amino (-NH2) group: As a strong activating group, it is an ortho, para-director. ucalgary.ca This means it directs incoming electrophiles to the positions ortho and para to itself.

Methyl (-CH3) group: This weakly activating group is also an ortho, para-director. libretexts.org

Bromo (-Br) and Chloro (-Cl) groups: Despite being deactivating, halogens are ortho, para-directors due to their ability to stabilize the intermediate carbocation through resonance. libretexts.org

In this compound, the positions are numbered as follows:

C1: -NH2

C2: -CH3

C3: -Br

C4: -Cl

The available positions for substitution are C5 and C6. The directing effects of the existing substituents on these positions are as follows:

| Substituent | Directing Influence on C5 | Directing Influence on C6 |

| -NH2 (at C1) | meta | ortho |

| -CH3 (at C2) | meta | para |

| -Br (at C3) | ortho | meta |

| -Cl (at C4) | para | ortho |

The powerful ortho, para-directing influence of the amino group is the most significant factor. It strongly favors substitution at the C6 position (ortho to the amino group). The methyl group also directs towards C6 (para position). The chloro group directs towards C6 (ortho position). The bromine atom directs towards C5 (ortho position).

Considering the combined electronic effects, the C6 position is highly activated and the most likely site for electrophilic attack. However, steric hindrance from the adjacent methyl group at C2 could potentially reduce the yield of the C6-substituted product. The C5 position is less favored due to being meta to the strongly activating amino and methyl groups.

Strategies for Preventing Polysubstitution, including Amide Protection/Deprotection

The high reactivity of the aniline (B41778) ring often leads to polysubstitution, where multiple electrophiles substitute onto the ring. ucalgary.ca To control the reaction and achieve monosubstitution, the reactivity of the amino group must be attenuated. A common and effective strategy is to protect the amino group by converting it into an amide. ucalgary.calibretexts.org

This is typically achieved by reacting the aniline with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form an acetanilide. libretexts.orgyoutube.com The resulting amide group is still an ortho, para-director, but it is a much weaker activator than the amino group. ucalgary.ca This is because the lone pair on the nitrogen atom is now delocalized not only into the aromatic ring but also into the adjacent carbonyl group of the amide. youtube.com

This reduced activation prevents over-reaction and allows for more controlled electrophilic substitution. libretexts.org The bulkier amide group can also sterically hinder the ortho positions, favoring substitution at the para position. libretexts.org

After the desired electrophilic substitution has been carried out, the protecting acetyl group can be readily removed by acid or base-catalyzed hydrolysis to regenerate the amino group. libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr) Pathways of Aryl Halides

Aryl halides, such as this compound, are generally unreactive towards nucleophilic substitution under normal conditions. quora.com However, they can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is activated by strong electron-withdrawing groups. wikipedia.orglibretexts.org

Reactivity of Bromine and Chlorine Substituents in SNAr Reactions

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.

The reactivity of the leaving group in SNAr reactions often follows the order F > Cl ≈ Br > I. wikipedia.orgnih.gov This is contrary to the trend observed in SN2 reactions where iodide is the best leaving group. The higher electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

In the case of this compound, the presence of the electron-donating amino and methyl groups deactivates the ring towards nucleophilic attack. For an SNAr reaction to be feasible, strong electron-withdrawing groups would typically need to be present on the ring, usually ortho or para to the halogen leaving group, to stabilize the negative charge of the Meisenheimer complex. libretexts.org Without such activating groups, SNAr reactions on this compound are highly unfavorable.

Influence of Reaction Conditions on SNAr Efficiency and Selectivity

The efficiency and selectivity of SNAr reactions are significantly influenced by the reaction conditions.

Nature of the Nucleophile: Stronger nucleophiles generally react faster. The basicity and size of the nucleophile can also play a role. nih.gov

Solvent: Polar aprotic solvents are often used to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Temperature: Higher temperatures are often required to overcome the activation energy barrier of the reaction, especially for less reactive substrates.

Catalysts: In some cases, transition metal catalysts can be used to facilitate nucleophilic aromatic substitution reactions through different mechanistic pathways.

For a molecule like this compound, which is not activated towards SNAr, forcing conditions such as very high temperatures, strong nucleophiles, and potentially the use of a catalyst would be necessary for any substitution to occur. The selectivity between the bromo and chloro substituents would depend on a combination of factors including the specific nucleophile and reaction conditions, with the slightly more electronegative chlorine potentially being a slightly better leaving group in a typical SNAr scenario. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

This compound possesses two halogen atoms, bromine and chlorine, which can participate in metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for selective functionalization at the bromine-bearing position.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between organohalides and organoboron compounds. organic-chemistry.orgnih.gov For this compound, this reaction would selectively occur at the more reactive C-Br bond, allowing for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups. While specific studies on this compound are not prevalent in the reviewed literature, the reactivity of similar substituted bromoanilines provides valuable insights. For instance, the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines has been successfully demonstrated with a variety of boronic esters, showcasing the robustness of this transformation even with the presence of a free amino group. organic-chemistry.org

A study on the Suzuki cross-coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, a derivative of the closely related 4-bromo-2-methylaniline (B145978), highlights typical reaction conditions. nih.gov The reaction of the imine with various boronic acids in the presence of a palladium catalyst and a base afforded the coupled products in moderate to good yields. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling of a 4-Bromo-2-methylaniline Derivative

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | 3-chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 44 | nih.gov |

| 2 | 4-chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 51 | nih.gov |

| 3 | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 33 | nih.gov |

This data is for an analogous compound and serves to illustrate potential reaction conditions.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically carried out under mild conditions with a base such as an amine. libretexts.org For this compound, the Sonogashira coupling would be expected to proceed selectively at the C-Br bond to yield the corresponding alkynyl aniline derivative. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgbeilstein-journals.org This reaction is a versatile method for the vinylation of aryl halides. The reaction of this compound with various alkenes, such as acrylates or styrenes, would be anticipated to yield the corresponding vinyl-substituted aniline. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.orgnih.govgoogle.com This reaction is highly valuable for the construction of arylamines. In the case of this compound, the Buchwald-Hartwig amination would allow for the introduction of a second amino group at the 3-position via coupling at the C-Br bond. The reaction is compatible with a wide range of primary and secondary amines. nih.gov The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.gov

A study on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) demonstrates the feasibility of selective C-Br bond functionalization in the presence of a C-Cl bond. nih.gov The optimization of reaction conditions, including the choice of palladium precursor, ligand, and base, was critical for achieving high selectivity and yield. nih.gov

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|

These are general conditions and would require optimization for this compound.

The selectivity and efficiency of metal-catalyzed cross-coupling reactions are highly dependent on the nature of the catalyst system, particularly the ligand coordinated to the metal center. For substrates like this compound, where multiple reactive sites exist, ligand design is crucial for achieving chemoselectivity. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have been instrumental in improving the efficiency of cross-coupling reactions involving aryl chlorides and bromides. organic-chemistry.orgnih.gov

For instance, in Suzuki-Miyaura couplings, the use of specific palladacycle catalysts has been shown to be effective for unprotected ortho-bromoanilines. organic-chemistry.org The optimization of the catalyst, base, and solvent system is essential to maximize the yield and selectivity of the desired product. Unusual ligand-dependent chemoselectivity has been observed in the Suzuki-Miyaura cross-coupling of 3-bromo-4-trifloyl-thiophenes, where Pd(PPh₃)₄ showed selectivity for the triflate group, while Pd(tBu₃P)₂ was selective for the bromide. nih.gov This highlights the profound impact of ligand choice on the reaction outcome.

Transformations Involving the Amino Functional Group

The primary amino group of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecules.

Acylation of the primary amine of this compound can be readily achieved using standard acylating agents such as acetyl chloride or acetic anhydride to form the corresponding acetamide. This transformation is often employed as a protecting strategy for the amino group to moderate its reactivity and directing effects in subsequent electrophilic aromatic substitution reactions. The synthesis of N-(4-bromo-2-chlorophenyl)acetamide has been described, indicating the feasibility of this reaction on a similar substrate.

Alkylation of the amino group can introduce one or two alkyl substituents. Direct alkylation with alkyl halides can sometimes lead to overalkylation and the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. More controlled alkylation can be achieved through reductive amination with aldehydes or ketones. A study on the bromo-directed N-2 alkylation of NH-1,2,3-triazoles demonstrates a regioselective process where the presence of a bromine atom directs the alkylation to a specific nitrogen atom. orgsyn.org

Arylation of the primary amine can be accomplished through methods such as the Buchwald-Hartwig amination or the Ullmann condensation. The Buchwald-Hartwig reaction, as previously discussed, is a versatile method for forming C-N bonds and can be applied to the N-arylation of primary amines. organic-chemistry.orgnih.gov The Ullmann reaction is a copper-catalyzed N-arylation of amines with aryl halides, which typically requires higher reaction temperatures than the palladium-catalyzed methods. researchgate.net

Table 3: Common Reagents for Amino Group Transformations

| Transformation | Reagent(s) |

|---|---|

| Acylation | Acetyl chloride, Acetic anhydride |

| Alkylation | Alkyl halides, Reductive amination (Aldehyde/Ketone + reducing agent) |

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy for Conformational and Bonding Analysis

N-H Stretching: The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the methyl group (CH₃) C-H stretching will be observed just below 3000 cm⁻¹.

C=C Stretching: The aromatic ring will show characteristic C=C stretching bands in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring mode of the NH₂ group is expected around 1600 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond is typically found in the 1250-1350 cm⁻¹ range.

C-Br and C-Cl Stretching: The vibrations associated with the carbon-bromine and carbon-chlorine bonds are expected at lower frequencies, typically in the range of 500-800 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Modes for 3-Bromo-4-chloro-2-methylaniline

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Asymmetric N-H Stretch | 3400 - 3500 |

| Symmetric N-H Stretch | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 2960 |

| N-H Bending | 1590 - 1650 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

This table is based on theoretical predictions and data from analogous compounds.

FT-Raman spectroscopy provides complementary information to FT-IR, as the selection rules differ. While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that lead to a change in polarizability. For this compound, the FT-Raman spectrum would be particularly useful for observing vibrations of the aromatic ring and the carbon-halogen bonds. The symmetric vibrations of the substituted benzene (B151609) ring are often more prominent in the Raman spectrum.

In the absence of direct experimental data, theoretical calculations, such as those based on Density Functional Theory (DFT), are invaluable for predicting vibrational frequencies. Studies on isomers like 4-chloro-2-bromoaniline have demonstrated that theoretical calculations, when appropriately scaled, can show excellent agreement with experimental FT-IR and FT-Raman spectra. sigmaaldrich.com This correlative approach allows for a more confident assignment of the observed vibrational modes and provides a deeper understanding of the molecule's electronic structure and force fields.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo, chloro, methyl, and amino substituents. The amino group protons will likely appear as a broad singlet, and the methyl group protons as a sharp singlet. The coupling constants between adjacent aromatic protons would provide information about their relative positions on the ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 6.5 - 7.5 | Doublet / Doublet |

| Amino (NH₂) | 3.5 - 4.5 | Broad Singlet |

| Methyl (CH₃) | 2.0 - 2.5 | Singlet |

This table is based on theoretical predictions and data from analogous compounds.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give a distinct signal. The chemical shifts of the carbon atoms are sensitive to the nature of the attached substituents. The carbon atoms bonded to the electronegative bromine and chlorine atoms are expected to be deshielded and appear at a higher chemical shift.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-NH₂ | 140 - 150 |

| C-Br | 110 - 120 |

| C-Cl | 120 - 130 |

| C-CH₃ | 125 - 135 |

| Aromatic C-H | 115 - 130 |

| Methyl (CH₃) | 15 - 25 |

This table is based on theoretical predictions and data from analogous compounds.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

While one-dimensional (1D) NMR spectroscopy provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure of this compound by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons, typically over two to three bonds (²JHH, ³JHH). For this compound, a COSY spectrum would be expected to show a crucial correlation between the two aromatic protons, H5 and H6, confirming their adjacent positions on the benzene ring. No other correlations would be anticipated for the aromatic system, given the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached (¹JCH). This technique is vital for assigning the carbon signals. For the title compound, HSQC would show correlations between the methyl protons and the methyl carbon, as well as distinct correlations for each aromatic proton (H5, H6) with its directly bonded aromatic carbon (C5, C6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the long-range (typically two to three bond, ²JCH and ³JCH) correlations between protons and carbons, which is key to connecting the molecular fragments. For this compound, the HMBC spectrum would be particularly informative. The methyl protons would show correlations to the quaternary carbon C2 and the protonated carbon C6. The aromatic proton H5 would show correlations to C3 and C1, while the H6 proton would correlate to C2 and C4. These correlations would unambiguously establish the substitution pattern around the aromatic ring.

The following table summarizes the key expected 2D NMR correlations for the structural confirmation of this compound.

| Proton(s) | COSY Correlations (¹H-¹H) | HSQC Correlations (¹H-¹³C, ¹J) | HMBC Correlations (¹H-¹³C, ²J, ³J) |

| -CH₃ | None | C-Methyl | C2, C6 |

| -NH₂ | None | None | C1, C2 |

| H5 | H6 | C5 | C1, C3, C4 |

| H6 | H5 | C6 | C1, C2, C4, C5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Investigation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₇H₇BrClN. HRMS would be used to confirm this composition by measuring its monoisotopic mass. The theoretical exact mass is calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N).

| Parameter | Value |

| Molecular Formula | C₇H₇BrClN |

| Theoretical Monoisotopic Mass | 218.94504 Da nih.govuni.lu |

| Technique | High-Resolution Mass Spectrometry (e.g., ESI-TOF, Orbitrap) |

| Purpose | Confirmation of Elemental Composition |

An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) would provide strong evidence for the assigned molecular formula.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure.

The mass spectrum of this compound would exhibit a complex molecular ion region due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion (M⁺) and any fragments containing both halogens. The expected pattern for the molecular ion would show peaks at m/z 219 (containing ⁷⁹Br and ³⁵Cl), m/z 221 (containing ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl), and m/z 223 (containing ⁸¹Br and ³⁷Cl).

Key fragmentation pathways for halogenated aromatic amines typically involve the loss of the halogen atoms or the substituent groups. For the title compound, the following primary fragment ions would be anticipated:

| Fragment Ion | Description of Loss | Expected m/z (using ⁷⁹Br, ³⁵Cl) |

| [M - Br]⁺ | Loss of a bromine radical | 140 |

| [M - Cl]⁺ | Loss of a chlorine radical | 184 |

| [M - CH₃]⁺ | Loss of a methyl radical | 204 |

| [M - HBr]⁺˙ | Loss of hydrogen bromide | 138 |

| [M - HCl]⁺˙ | Loss of hydrogen chloride | 183 |

The relative abundances of these fragments would provide further confirmation of the structure. For instance, the cleavage of the C-Br bond is often more facile than the C-Cl bond, potentially leading to a more abundant [M - Br]⁺ fragment.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The table below presents the crystallographic data for the analogous compound, 4-Bromo-2-chloroaniline, which serves as a model for the expected crystal system and interactions.

| Parameter | 4-Bromo-2-chloroaniline researchgate.net |

| Molecular Formula | C₆H₅BrClN |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Key Intermolecular Interactions | N—H···N and N—H···Br hydrogen bonds |

A definitive analysis for this compound would require single-crystal X-ray diffraction analysis to determine its precise molecular geometry and solid-state packing.

Electrochemical Methods for Reaction Kinetic and Mechanistic Studies

Electrochemical techniques, such as cyclic voltammetry, are used to study the redox properties of molecules, providing insights into electron transfer processes, reaction kinetics, and mechanisms.

The electrochemical behavior of this compound can be predicted based on studies of highly similar compounds. Research on the electro-oxidation of 3-chloro-2-methylaniline (3C2MA) using cyclic voltammetry on a platinum electrode provides a valuable reference rjpbcs.com.

In that study, the cyclic voltammogram of 3C2MA in a buffered aqueous solution showed a single anodic (oxidation) peak when scanning towards positive potentials, with no corresponding cathodic (reduction) peak on the reverse scan rjpbcs.com. This indicates that the oxidation of the amine group is an irreversible process rjpbcs.com. The initial oxidation likely involves the transfer of an electron from the nitrogen atom to form a radical cation, which then undergoes rapid subsequent chemical reactions, preventing its reduction back to the starting material.

For this compound, a similar irreversible oxidation process is expected. The oxidation potential would be influenced by the electronic effects of the substituents on the aromatic ring. Both chlorine and bromine are electron-withdrawing groups, which decrease the electron density on the amine nitrogen, making it more difficult to oxidize. Therefore, this compound is expected to have an oxidation potential that is more positive than that of aniline (B41778) itself. The additional electron-withdrawing bromine atom, compared to 3C2MA, would likely shift the anodic peak potential to an even more positive value.

The key electrochemical parameters determined for the closely related 3-chloro-2-methylaniline are summarized below.

| Parameter | 3-chloro-2-methylaniline rjpbcs.com |

| Technique | Cyclic Voltammetry (CV) |

| Working Electrode | Platinum |

| Process Nature | Irreversible Oxidation |

| Number of Anodic Peaks | One |

| Formal Potential (E⁰) | 0.850 V (vs. Ag/AgCl) |

| Electron Transfer | One-electron process |

Studying the effect of scan rate on the peak current and potential would allow for the determination of kinetic parameters and whether the process is diffusion-controlled or adsorption-controlled for this compound.

Determination of Kinetic and Analytical Parameters from Voltammetric Data

Following a comprehensive search of scientific literature and databases, no specific studies detailing the determination of kinetic and analytical parameters from voltammetric data for the compound This compound were found.

Research on the electrochemical behavior of substituted anilines is an active area of study. For instance, studies on the related compound, 3-chloro-2-methylaniline, have utilized cyclic voltammetry to determine its kinetic and analytical parameters. researchgate.netresearchgate.netrjpbcs.com These studies typically evaluate parameters such as the standard heterogeneous rate constant, electron transfer coefficient, and formal potential to understand the electrochemical oxidation process. researchgate.netresearchgate.netrjpbcs.com However, due to the specific structural differences, including the presence and position of the bromine atom, these findings cannot be directly extrapolated to this compound.

The determination of such parameters through voltammetric techniques is crucial for understanding the redox properties, reaction mechanisms, and potential analytical applications of a compound. This type of analysis would involve studying the compound's electrochemical response under varying conditions, such as different scan rates and concentrations, at a suitable electrode. rjpbcs.com

As of the current date, the specific kinetic and analytical parameters for this compound derived from voltammetric data remain uncharacterized in the available scientific literature.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Reactivity Descriptors

Quantum chemical reactivity descriptors are fundamental parameters derived from the electronic structure of a molecule that help in predicting its chemical behavior. These descriptors are rooted in Density Functional Theory (DFT), a computational method that has become a cornerstone of modern chemical research.

Ionization Energy (IE) is the minimum energy required to remove an electron from a molecule in its gaseous state. A lower IE indicates that the molecule can be more easily oxidized. Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule to form a negative ion. A higher EA suggests a greater propensity to accept an electron.

These values are often calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) through Koopmans' theorem, which states that IE ≈ -E(HOMO) and EA ≈ -E(LUMO).

For 3-Bromo-4-chloro-2-methylaniline, the electron-donating methyl group and the lone pair of the amino group would be expected to lower the ionization energy compared to benzene (B151609). Conversely, the electron-withdrawing halogen substituents (bromo and chloro) would tend to increase the ionization energy. The interplay of these opposing effects determines the final value.

While specific calculated values for this compound are not available, data for related substituted anilines from computational studies can provide context. For instance, studies on para-substituted anilines have shown how different substituents modulate these properties. nih.govresearchgate.net

Table 1: Illustrative Calculated Electronic Properties of Substituted Anilines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Ionization Energy (eV) (Estimated) | Electron Affinity (eV) (Estimated) |

| Aniline (B41778) | -5.50 | 0.50 | 5.50 | -0.50 |

| p-Chloroaniline | -5.75 | -0.10 | 5.75 | 0.10 |

| p-Bromoaniline | -5.70 | -0.15 | 5.70 | 0.15 |

| p-Methylaniline | -5.30 | 0.60 | 5.30 | -0.60 |

Note: These are representative values from general computational studies on substituted anilines and are intended for illustrative purposes. They are not the specific calculated values for this compound.

From the ionization energy and electron affinity, several global reactivity descriptors can be derived:

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (IE - EA) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates how easily the electron cloud of a molecule can be polarized.

Electronegativity (χ) represents the ability of a molecule to attract electrons and is given by χ = (IE + EA) / 2.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η). A higher electrophilicity index suggests a better electrophile. Current time information in Edmonton, CA.

For this compound, the presence of electronegative halogens would contribute to a higher electrophilicity index compared to aniline itself. The methyl group, being electron-donating, would have an opposing effect. A comprehensive DFT calculation would be necessary to determine the precise values of these descriptors. A study on para-substituted anilines demonstrated that a p-chloroaniline has a higher electrophilicity index than p-bromoaniline. chemrxiv.org

Table 2: Illustrative Reactivity Descriptors of Substituted Anilines

| Compound | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

| Aniline | 3.00 | 0.33 | 2.08 |

| p-Chloroaniline | 2.93 | 0.34 | 2.68 |

| p-Bromoaniline | 2.93 | 0.34 | 2.60 |

| p-Methylaniline | 2.95 | 0.34 | 1.98 |

Note: These values are derived from the illustrative data in Table 1 and are not the specific calculated values for this compound.

The regioselectivity of electrophilic and nucleophilic attacks can be predicted using local reactivity descriptors such as Fukui functions and the molecular electrostatic potential (MEP).

Fukui Functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This helps in identifying the most reactive sites for nucleophilic (attack by a nucleophile) and electrophilic (attack by an electrophile) reactions.

Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the amino group is a strong activating group and directs electrophiles to the ortho and para positions of the benzene ring. However, since the para position is blocked by a chlorine atom and one ortho position is blocked by a methyl group, the remaining ortho position (C6) would be a likely site for electrophilic substitution. The nitrogen atom itself, with its lone pair, is a primary site for protonation and reaction with electrophiles. The MEP would likely show a region of high negative potential around the amino group and the aromatic ring, making them susceptible to electrophilic attack.

Computational Studies of Reaction Mechanisms

Computational chemistry can also be used to model the entire course of a chemical reaction, providing a detailed picture of the transformation from reactants to products.

A chemical reaction proceeds along a potential energy surface. Reactants and products correspond to energy minima on this surface, and they are connected via a transition state (TS) , which is a saddle point of maximum energy along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier . A lower activation energy implies a faster reaction.

Computational methods can be used to locate the geometry of the transition state and calculate the activation energy for a proposed reaction pathway. For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, DFT calculations could be employed to model the transition states and determine the energy barriers, thus providing insights into the reaction kinetics. For instance, theoretical investigations into the amination of aryl halides have utilized such calculations to understand the influence of substituents on the activation energies.

Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and kinetics. Computational models can account for solvent effects through either explicit or implicit methods.

Explicit solvent models involve including a number of solvent molecules in the calculation, which is computationally expensive.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is more computationally efficient and is widely used to study the influence of the solvent on the energies of reactants, products, and transition states.

The choice of solvent can alter the stability of charged intermediates and transition states, thereby changing the activation energy and potentially the regioselectivity of a reaction. For reactions involving this compound, computational studies incorporating solvent effects would be crucial for accurately predicting its behavior in a solution-phase reaction. Studies on Menschutkin reactions, for example, have explored the role of solvents in influencing reaction rates.

Role As a Versatile Synthetic Building Block in Chemical Research

Precursor for the Synthesis of Novel Heterocyclic Systems

The strategic placement of reactive sites on the 3-Bromo-4-chloro-2-methylaniline molecule makes it an invaluable precursor for the synthesis of diverse heterocyclic compounds. The amino group offers a nucleophilic center, while the bromine and chlorine atoms provide handles for various cross-coupling reactions. This allows for the construction of fused ring systems and substituted heterocycles with potential applications in medicinal chemistry and materials science.

One notable application is in the preparation of indoxyl glycosides, which are used for the detection of glycosidase activities. chemicalbook.com Furthermore, derivatives of this aniline (B41778) have been utilized in the synthesis of complex molecules such as sphingosine-1-phosphate-1 receptor agonists. chemicalbook.com In these syntheses, the aniline core acts as a scaffold upon which further complexity is built, often through reactions that form new carbon-carbon and carbon-nitrogen bonds to create the heterocyclic framework.

A specific example involves the reaction of 4-bromo-2-methylaniline (B145978) with thiophene-2-carbaldehyde (B41791) derivatives to form Schiff bases. nih.gov These intermediates can then undergo palladium-catalyzed Suzuki cross-coupling reactions to introduce various aryl groups, demonstrating the utility of the bromo-substituted aniline in building complex heterocyclic structures. nih.gov

Utilization in the Design and Preparation of Advanced Organic Materials (e.g., dye precursors, functional polymers)

The electronic properties and structural rigidity that can be imparted by incorporating this compound into larger molecular frameworks make it a valuable component in the design of advanced organic materials. The presence of halogens and a methyl group influences the electronic nature of the aromatic ring, which can be fine-tuned for specific applications.

While direct examples of its use in functional polymers are not extensively documented in the provided search results, its role as a precursor to more complex molecules suggests its potential in this area. For instance, the synthesis of Schiff bases from bromo-anilines and their subsequent functionalization can lead to materials with interesting optical and electronic properties. nih.gov These properties are essential for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials. The ability to undergo reactions like the Suzuki coupling allows for the creation of conjugated systems, which are the backbone of many functional organic materials. nih.gov

Development of Ligands for Homogeneous and Heterogeneous Catalysis

The development of novel ligands is crucial for advancing the field of catalysis. This compound can serve as a foundational structure for the synthesis of new ligands. The amino group provides a coordination site for metal centers, and the aryl backbone can be modified to tune the steric and electronic properties of the resulting ligand.

Although the direct synthesis of catalytic ligands from this compound is not explicitly detailed in the search results, the synthesis of related bromo-aniline derivatives into Schiff bases that can act as ligands is a well-established strategy. nih.gov These ligands can coordinate with transition metals like palladium to form catalysts for cross-coupling reactions. The electronic nature of the substituents on the aniline ring can significantly impact the catalytic activity and selectivity of the resulting metal complex.

Contribution to Methodological Advancements in Organic Synthesis

The reactivity of this compound and its derivatives contributes to the development and refinement of synthetic methodologies in organic chemistry. The presence of multiple reactive sites allows for the exploration of regioselective reactions and the development of new synthetic strategies.

Future Research Directions and Unexplored Academic Opportunities

Development of More Environmentally Benign and Catalytically Efficient Synthetic Routes

The synthesis of polysubstituted anilines often involves multi-step procedures that can generate significant chemical waste and utilize harsh reagents. A key area for future research is the development of greener and more efficient methods to produce 3-Bromo-4-chloro-2-methylaniline. Current synthetic approaches for similar compounds often rely on the halogenation of aniline (B41778) or nitrotoluene precursors, followed by reduction or other functional group interconversions. google.com

Future investigations should focus on catalytic systems that minimize waste and improve atom economy. For instance, liquid-phase catalytic hydrogenation is a promising alternative to chemical reduction processes for producing anilines from nitroaromatics, as it often results in higher yields and less pollution. google.com The development of robust catalysts, such as modified carbon-supported palladium catalysts, could enable the direct and selective synthesis from readily available starting materials under milder conditions. google.com Another avenue involves exploring C-H activation methodologies to directly introduce bromo and chloro substituents onto a 2-methylaniline framework, bypassing the need for pre-functionalized substrates and protecting groups.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Hydrogenation of Nitro-precursor | High yield, cleaner process, potential for high selectivity. google.com | Development of dehalogenation-resistant catalysts; optimization of reaction conditions (pressure, temperature). |

| Direct C-H Halogenation | High atom economy, reduced number of steps. | Design of regioselective catalysts; understanding directing group effects in a crowded steric environment. |

| Modified Sandmeyer Reaction | Utilizes diazonium salt intermediates for precise functionalization. | Investigation of non-toxic reagents and solvent systems; in-situ generation of reactive species. |

Investigation of this compound in Unconventional Reaction Media

The use of unconventional reaction media, such as ionic liquids (ILs) and deep eutectic solvents (DES), offers significant environmental and performance benefits, including catalyst recyclability, enhanced reaction rates, and improved selectivity. researchgate.net To date, the reactivity of this compound in such media remains unexplored.

Future research should systematically investigate the solubility and reactivity of this compound in various ILs and DES. These solvent systems could be particularly advantageous for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) involving the bromo or chloro substituents. The unique solvent-solute interactions could stabilize catalytic intermediates and prevent catalyst deactivation, leading to higher efficiency and easier product separation. researchgate.net For example, the use of L-proline and an ionic liquid has been shown to enhance catalytic activity and recyclability in the synthesis of piperidinones, a principle that could be applied to reactions involving this compound. researchgate.net

| Unconventional Medium | Potential Application | Key Research Questions |

| Ionic Liquids (ILs) | Palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions. | Solubility of the aniline? Stability of the catalyst in the IL? Recyclability of the solvent/catalyst system? |

| Deep Eutectic Solvents (DES) | Biocatalysis, enzyme-mediated reactions, electrochemical synthesis. | Effect of DES composition on reaction kinetics? Biodegradability of the solvent system? |

| Supercritical Fluids (e.g., scCO₂) | "Clean" reaction and purification processes. | Phase behavior of the aniline in the fluid? Catalyst performance and stability under supercritical conditions? |

Exploration of Its Reactivity in Advanced Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste. researchgate.net The structure of this compound, with its primary amine and two distinct halogen atoms, makes it an ideal candidate for exploration in advanced MCRs.

The primary amine group can readily participate as the amine component in classic MCRs like the Ugi, Passerini, or Mannich reactions. The presence of the halogen atoms opens the door for post-MCR modifications via cross-coupling reactions, leading to highly complex and diverse molecular scaffolds from a single, efficient process. A particularly interesting avenue would be the design of novel MCRs where the aniline derivative acts as a linchpin, potentially involving sequential or domino reactions that engage the amine and one or both of the halogen substituents. Investigating its role in isocyanide-based MCRs, for instance, could lead to novel heterocyclic systems. researchgate.net

Deeper Theoretical Understanding of Its Photophysical and Electrochemical Behavior

For example, DFT investigations on similar molecules have been used to determine structural characteristics and rationalize experimental findings. nih.gov Future theoretical work on this compound should focus on:

Calculating the HOMO-LUMO gap to predict its UV-Vis absorption profile.

Simulating the effects of the substituents on the electron density of the aromatic ring.

Modeling its behavior as a precursor to understand the electronic properties of potential polymers or larger conjugated systems.

These theoretical insights would guide experimental work, accelerating the discovery of new applications in areas like organic electronics or sensor technology.

Integration into New Materials Science Applications through Controlled Polymerization or Self-Assembly

The functional groups on this compound provide multiple handles for its integration into advanced materials.

Controlled Polymerization: The aniline moiety is a classic monomer for producing polyaniline, a well-known conducting polymer. The substituents on the ring would significantly modify the properties of the resulting polymer. Controlled polymerization of this compound could lead to new processable and functional conductive polymers with tailored electronic properties, solubility, and morphology. The bromo and chloro groups could also serve as sites for post-polymerization functionalization.

Self-Assembly: The halogen atoms can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into ordered supramolecular structures. The interplay between halogen bonding (Br···N, Cl···N) and traditional hydrogen bonding (N-H···N) could be exploited to create complex and functional architectures like liquid crystals or organic frameworks. The study of crystal structures of related haloanilines reveals that molecules are often linked by intermolecular hydrogen bonds, generating sheets, a principle that would likely extend to this compound. researchgate.net

Exploring these avenues could position this compound as a valuable building block for the next generation of smart materials, sensors, and electronic devices.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-4-chloro-2-methylaniline, and how can reaction conditions be optimized?

Methodological Answer: A plausible synthetic route involves sequential halogenation and methylation of aniline derivatives. For example, nitration of 2-methylaniline followed by selective bromination (using NaBr or Br₂) and chlorination (e.g., Cl₂/FeCl₃) could yield the target compound. Reduction of the nitro group (e.g., H₂/Pd-C) completes the synthesis. Reaction optimization includes controlling temperature (e.g., 30°C for bromination ) and stoichiometric ratios to minimize side products like dihalogenated byproducts. Purity validation via HPLC or GC (≥95% purity thresholds ) is critical.

Q. Which spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- NMR : <sup>1</sup>H NMR reveals aromatic proton splitting patterns (e.g., para-substituted Cl and Br cause distinct deshielding).

- Mass Spectrometry : Molecular ion peaks at m/z ≈ 219 (monoisotopic mass ) confirm the molecular formula.

- IR : N-H stretching (~3400 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹) are diagnostic.

- Elemental Analysis : Validate Br/Cl content (~36.3% Br, 16.1% Cl by mass ).

Q. What purification methods are recommended for achieving high-purity this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates halogenated isomers.

- Low-Temperature Storage : Maintain at 0–6°C to prevent decomposition .

- Purity Validation : GC-MS or HPLC (retention time comparison to standards ).

Advanced Research Questions

Q. How do bromo and chloro substituents influence regioselectivity in electrophilic substitution reactions?

Methodological Answer: The meta-directing bromo (3-position) and chloro (4-position) groups create steric and electronic effects that dominate reactivity. Computational modeling (DFT) predicts preferential substitution at the 5-position due to lower activation energy. Experimental validation via nitration or sulfonation reactions can map regioselectivity trends. Compare with analogs like 4-Bromo-5-chloro-2-methylaniline to isolate substituent effects.

Q. What strategies mitigate decomposition during storage or handling?

Methodological Answer:

- Inert Atmosphere : Store under argon to prevent oxidation.

- Light-Sensitive Packaging : Use amber vials to block UV-induced degradation.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit free-radical pathways.

- Thermal Monitoring : Differential Scanning Calorimetry (DSC) identifies decomposition onset temperatures (~150–200°C ).

Q. How can computational tools predict reactivity and stability under varying conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF).

- Quantum Mechanics (QM) : Calculate HOMO-LUMO gaps to predict electrophilic attack sites.

- Degradation Pathways : Use software like Gaussian or ORCA to simulate hydrolysis or oxidation mechanisms. Compare with experimental TGA (thermogravimetric analysis) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.